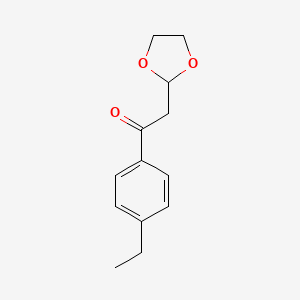

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-10-3-5-11(6-4-10)12(14)9-13-15-7-8-16-13/h3-6,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKYEGADEFLCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is commonly synthesized by the acid-catalyzed acetalization of ethylene glycol with a carbonyl compound (aldehyde or ketone). This step is crucial as it forms the cyclic acetal protecting group, stabilizing the carbonyl functionality for subsequent reactions.

- Reaction conditions: Typically carried out under acidic conditions using catalysts such as p-toluenesulfonic acid or sulfuric acid.

- Temperature: Mild heating around 40–60°C to promote ring closure.

- Solvent: Often performed in anhydrous solvents like toluene or dichloromethane with azeotropic removal of water to drive equilibrium toward acetal formation.

Introduction of the 4-Ethyl-Phenyl Group

The 4-ethyl-phenyl substituent is introduced via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions:

- Starting materials: 4-ethylbenzene derivatives or 4-ethylbenzoyl chlorides.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) facilitate the acylation.

- Reaction conditions: Typically conducted at low to moderate temperatures (0–50°C) to control reactivity and selectivity.

This step installs the ethanone (acetyl) group on the aromatic ring, which is essential for the final compound structure.

Coupling to Form this compound

The final coupling involves linking the dioxolane ring-bearing moiety with the 4-ethyl-phenyl ethanone unit. This can be achieved through nucleophilic substitution or condensation reactions, often employing bases or catalysts to facilitate bond formation.

- Typical reagents: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate and activate intermediates.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Ambient to moderate heating (25–80°C) depending on the reactivity of intermediates.

Industrial and Laboratory Scale Production

Industrial synthesis optimizes these steps for efficiency, yield, and purity:

- Continuous flow reactors may be used to enhance reaction control and scalability.

- Purification techniques: Crystallization from solvents such as isopropanol, extraction with methylene chloride, and washing with water and hexane ensure high product purity.

- Reaction monitoring: Temperature control (e.g., maintaining below 27°C during aqueous additions) and pH adjustments (basification to pH 9–10) are critical for consistent quality.

Summary Table of Preparation Steps

| Step Number | Reaction Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Dioxolane ring formation | Ethylene glycol + aldehyde/ketone, acid catalyst (e.g., p-TsOH), toluene, 40–60°C | Formation of 1,3-dioxolane cyclic acetal |

| 2 | Phenyl group introduction | 4-Ethylbenzoyl chloride + AlCl3, 0–50°C | Friedel-Crafts acylation to add ethanone group |

| 3 | Coupling of dioxolane and phenyl | Base (NaH/K2CO3), DMF or THF, 25–80°C | Formation of final compound via nucleophilic substitution |

| 4 | Purification | Extraction (methylene chloride), washing (water, hexane), crystallization (isopropanol) | Isolation of pure this compound |

Research Findings and Optimization Notes

- Yield optimization: Careful control of temperature and pH during aqueous work-up phases improves yield and purity.

- Environmental considerations: Use of continuous flow and solvent recycling reduces waste.

- Reaction selectivity: Choice of catalyst and solvent affects regioselectivity and minimizes side reactions.

- Scalability: The process is amenable to scale-up with appropriate reactor design and process control.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role in the development of novel drugs, particularly in the fields of antifungal and tranquilizing agents .

Antifungal Activity

Research indicates that derivatives of dioxolane compounds exhibit antifungal properties. For instance, certain modifications to the 1,3-dioxolan structure have led to compounds that demonstrate effectiveness against various fungal strains. The incorporation of specific substituents has been shown to enhance antifungal activity significantly. In a study, the presence of a 1-(4-chlorophenyl)ethanone moiety was linked to improved antifungal performance against pathogens such as P. funiculosum and P. ochraceus .

Tranquilizing Effects

The pharmacological profile of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone suggests potential use as a tranquilizer. Compounds within this class have demonstrated activity on the central nervous system (CNS), influencing nerve impulses and exhibiting sedative effects. They are considered useful in modifying physiological responses in laboratory settings .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical processes. The following table summarizes key synthetic routes:

| Method | Description | Yield |

|---|---|---|

| Method A | N-alkylation of 1H-1,2,4-triazole with 1-aryl-2-bromoethanones | 47% |

| Method B | Reaction of 4-amino-1H-1,2,4-triazole with corresponding bromoethanones | 81% |

Method B is preferred for its higher yield and efficiency in producing desired triazolylmethylketones .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal potential of modified dioxolane derivatives found that specific structural changes led to enhanced activity against Candida albicans. The compound's structure allowed for better interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.

Case Study 2: CNS Modulation

In another investigation, researchers evaluated the tranquilizing effects of dioxolane derivatives on laboratory animals. The results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages, demonstrating its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Physicochemical and Functional Properties

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone is a synthetic compound notable for its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring and an ethyl-substituted phenyl group, which contribute to its unique chemical reactivity and biological activity. The general formula can be represented as:

This structure allows the compound to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity. This can lead to changes in metabolic processes.

- Receptor Modulation : It may interact with cell receptors, influencing signal transduction pathways and gene expression.

Research indicates that such interactions could result in anti-inflammatory and analgesic effects, although detailed studies are required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, preliminary screening suggested that derivatives of dioxolanes could inhibit bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 128 to 2048 µg/mL .

Anti-inflammatory Properties

In vitro studies have indicated that the compound may possess anti-inflammatory properties. It has been suggested that dioxolane derivatives can downregulate pro-inflammatory cytokines, which are critical in inflammatory responses .

Study 1: Interaction with Heme Oxygenase

A comparative study on similar compounds revealed that certain dioxolane derivatives inhibit heme oxygenases, which are crucial for heme degradation. The inhibition could lead to reduced oxidative stress in cells, suggesting a potential therapeutic application in diseases characterized by oxidative damage .

Study 2: Antioxidant Activity

Another investigation demonstrated that dioxolane compounds exhibit antioxidant activity by scavenging free radicals. This property is vital for protecting cells from oxidative stress-induced damage .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect | Mechanism of Action |

|---|---|---|---|

| This compound | 128 - 2048 | Yes | Enzyme inhibition & receptor modulation |

| 2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone | 256 - 1024 | Yes | Heme oxygenase inhibition |

| 2-(1,3-Dioxolan-2-yl)-1-(4-methyl-phenyl)-ethanone | 512 - 2048 | Moderate | Antioxidant activity |

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed enolate arylation, as demonstrated in analogous systems where HCl (1.0 M in EtOH/H₂O) is used for cyclization under reflux (110°C, 24 hours) . Alternative methods include Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃), which requires careful control of solvent polarity and temperature to avoid side reactions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading or reaction time to improve yield.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Characteristic peaks for the dioxolane ring (C-O-C stretching at ~1120–1080 cm⁻¹) and ketone group (C=O stretch at ~1680–1700 cm⁻¹) should be observed. Compare with NIST reference spectra for similar ethanone derivatives .

- NMR : The ¹H NMR spectrum should show signals for the dioxolane protons (δ 4.0–5.0 ppm as a multiplet) and the aromatic protons (δ 7.2–7.8 ppm for the 4-ethylphenyl group). ¹³C NMR will confirm the ketone carbon (δ ~200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak (M⁺) and fragmentation patterns consistent with cleavage of the dioxolane ring or ethyl group .

Q. What crystallization strategies are effective for this compound, and how can solvent selection impact crystal quality?

Slow evaporation from a mixed solvent system (e.g., acetone/hexane or ethyl acetate/heptane) is recommended. For derivatives with similar structures, deacetalization using concentrated HCl in dilute acetone (95%) has produced high-purity crystals . Polar solvents like ethanol may induce rapid nucleation, leading to smaller crystals, while nonpolar solvents favor larger, well-defined crystals. Use SHELXL for refinement to resolve twinning or disorder .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data (e.g., enantiomorph-polarity ambiguity) be resolved during structure determination?

For chiral or polar structures, employ Rogers’ η parameter or Flack’s x parameter to assess enantiomorph polarity. Flack’s method, which uses incoherent scattering from twin components, is less prone to false positives in near-centrosymmetric structures . Refinement in SHELXL with the TWIN/BASF commands can model twinning, while SIR97’s direct methods improve phase estimation for complex cases .

Q. What experimental design considerations are critical for optimizing palladium-catalyzed reactions involving this compound?

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance regioselectivity.

- Acid Sensitivity : The dioxolane ring is prone to hydrolysis under strong acidic conditions. Use buffered systems (e.g., NaOAc/HOAc) to stabilize pH during cyclization .

- Scalability : Ensure inert atmosphere (N₂/Ar) and degassed solvents to prevent catalyst deactivation.

Q. How can conflicting spectral data (e.g., unexpected IR peaks or NMR splitting) be diagnostically addressed?

- Impurity Analysis : Use preparative HPLC to isolate impurities and characterize via high-resolution MS.

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., hindered rotation of the dioxolane ring causing splitting).

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to identify discrepancies caused by solvent effects or hydrogen bonding .

Q. What strategies mitigate decomposition during prolonged storage or thermal stress?

- Storage : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation.

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to suppress ketone oxidation.

- Thermal Stability : TGA/DSC analysis can identify decomposition thresholds (>150°C common for aryl ketones). Avoid lyophilization if the compound is heat-sensitive .

Methodological Notes

- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for residual electron density peaks .

- Synthetic Reproducibility : Document solvent batch purity and catalyst activation steps (e.g., flame-drying glassware for moisture-sensitive reactions) .

- Safety : While GHS data may be limited, assume acute toxicity (Category 4) and handle with gloves/face protection in fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.